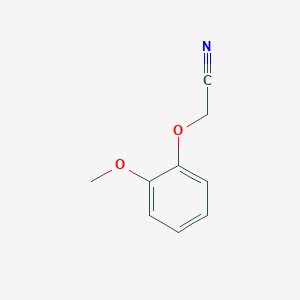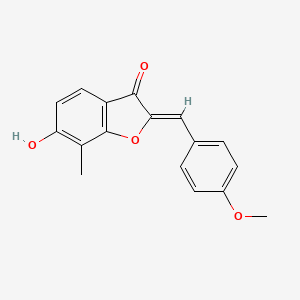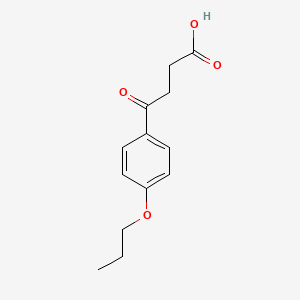
2-(2-methoxyphenoxy)acetonitrile
概要
説明
2-(2-methoxyphenoxy)acetonitrile, also known as this compound, is an organic compound with the molecular formula C9H9NO2. It is a nitrile derivative of 2-methoxyphenol and is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). This compound is used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
2-(2-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in the synthesis of substances and as a laboratory chemical .
Mode of Action
It is known to participate in acidolysis reactions, particularly in the context of lignin model compounds .
Biochemical Pathways
It is known to be involved in the acidolysis reaction of a lignin model compound . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The acidolysis reaction is a type of chemical reaction where a compound is broken down by acids.
Pharmacokinetics
It is known that the compound is used as a laboratory chemical, suggesting that it may have specific properties that make it useful in a laboratory setting .
Result of Action
It is known to be involved in the acidolysis reaction of a lignin model compound , which suggests that it may have a role in the breakdown of complex organic polymers.
Action Environment
As a laboratory chemical, it is likely that its action and stability are influenced by factors such as temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-methoxyphenoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The general reaction scheme is as follows:
2-Methoxyphenol+ChloroacetonitrileK2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenylmethylamine.
Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.
類似化合物との比較
Similar Compounds
(3-Methoxyphenoxy)acetonitrile: Similar structure but with the methoxy group in the meta position.
(4-Methoxyphenoxy)acetonitrile: Similar structure but with the methoxy group in the para position.
2-(2-Formyl-4-methoxyphenoxy)acetonitrile: Contains an additional formyl group.
Uniqueness
2-(2-methoxyphenoxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The ortho position of the methoxy group relative to the phenoxy group can lead to distinct steric and electronic effects, differentiating it from its isomers.
特性
IUPAC Name |
2-(2-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKUXGUIMMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371571 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-29-9 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?
A: While the provided research focuses on 2-(5-Formyl-2-methoxyphenoxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of (2-Methoxyphenoxy)acetonitrile. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile []. These interactions suggest that (2-Methoxyphenoxy)acetonitrile, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)



![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)





